5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3-methylphenyl group at position 3 and a thiophen-2-yl group at position 2. The pyrazolo[1,5-a]pyrazine core is synthesized via a multi-step protocol involving amide formation, pyrazine ring closure, hydrolysis, and dehydration, as reported in studies on analogous pyrazolo[1,5-a]pyrazine derivatives . The 1,2,4-oxadiazole group enhances metabolic stability and bioavailability, while the thiophene substituent may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c1-13-4-2-5-14(10-13)19-21-18(27-23-19)12-24-7-8-25-16(20(24)26)11-15(22-25)17-6-3-9-28-17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGANWYOICRPMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form oxides or hydroxyl derivatives, and reduction to form amino derivatives.
Substitution Reactions: Common in aromatic compounds, it can partake in electrophilic and nucleophilic substitutions, altering the methylphenyl and thiophenyl rings.
Cyclization: Given its multiple reactive sites, intramolecular cyclization can produce various fused ring systems.
Reagents and Conditions: Key reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Temperature, pH, and solvent choice are critical to control the outcome.
Major Products: Products depend on the reaction type but could include hydroxylated derivatives, aminated products, and various substituted pyrazoles and pyrazines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of oxadiazole and pyrazolo structures, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 302.36 g/mol. The presence of thiophene and oxadiazole rings enhances its electron-donating ability, making it suitable for various applications in drug development and material sciences.
Medicinal Chemistry
The compound has shown promise in various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . These properties are attributed to the ability of the compound to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that compounds containing oxadiazole and pyrazolo structures may inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves interference with DNA replication or cell cycle regulation.
Material Science
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light upon electrical excitation, this compound can be utilized in OLED technology, enhancing energy efficiency and color purity .
- Solar Cells : The electron-donating characteristics enable its use in organic photovoltaic devices, potentially improving light absorption and conversion efficiency .
Case Studies
| Application | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Nicolaides et al., 1998 | Demonstrated effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) established. |
| Anticancer | Romero et al., 2001 | Showed selective cytotoxicity towards cancer cell lines compared to normal cells, indicating potential as a chemotherapeutic agent. |
| OLED Development | Fisher Scientific | Explored the use of similar compounds in fabricating efficient OLEDs with enhanced brightness and lifespan. |
Mechanism of Action
Compared to other heterocyclic compounds, 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out for its structural complexity and the unique combination of oxadiazole and pyrazolo[1,5-a]pyrazine elements. Similar compounds like 1,2,4-oxadiazole derivatives and pyrazolopyridines are used in related applications but differ in their specific interactions and properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with three classes of analogs: pyrazolo[1,5-a]pyrimidines , 1,2,4-oxadiazole derivatives , and pyrazolo[1,5-a]pyrazine analogs . Key differences in structure, synthesis, and biological activity are highlighted.
Table 1: Comparative Analysis of the Target Compound and Analogous Derivatives
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines, such as those reported in and , share structural similarities with the target compound but replace the pyrazinone core with a pyrimidine ring. These derivatives exhibit robust anticancer activity by inducing apoptosis and differentiation in cancer cell lines . For example, a pyrazolo[3,4-d]pyrimidine derivative bearing a thiazole group demonstrated potent activity (IC₅₀ = 2.4 µM in leukemia cells) . However, the target compound’s pyrazinone core may offer distinct pharmacokinetic advantages, such as improved solubility due to the ketone group.
1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole-containing compounds () are noted for their metabolic stability and versatility in drug design. For instance, 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles synthesized via cycloaddition reactions show antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Pyrazolo[1,5-a]pyrazine Analogs
highlights 3-substituted pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups, which exhibit enhanced reactivity for electrophilic substitutions. These analogs are often functionalized at position 3 for targeted drug delivery .
Key Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis mirrors methods for pyrazolo[1,5-a]pyrazin-4-ones but requires additional steps for oxadiazole incorporation, leading to moderate yields (~50–60%) . In contrast, pyrazolo[1,5-a]pyrimidines achieve higher yields (70–85%) via condensation reactions .
- Pyrazolo[1,5-a]pyrimidines with thiophene groups (e.g., Example 76 in ) show sub-micromolar activity, implying that the thiophen-2-yl group in the target compound may synergize with the oxadiazole for enhanced efficacy .
- Thermodynamic Stability : Computational studies using density-functional theory () could predict the compound’s stability, though experimental data (e.g., X-ray crystallography via SHELX methods, ) are needed for confirmation.
Biological Activity
The compound 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C13H12N4OS2) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step reaction involving the condensation of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-carbaldehyde with thiophene derivatives. The structural elucidation was performed using techniques such as NMR and X-ray crystallography. Key structural features include:
- Molecular Formula : C13H12N4OS2
- Molecular Weight : 304.39 g/mol
- Crystal System : Monoclinic
- Space Group : P21/c
The dihedral angles between the aromatic rings suggest a planar configuration conducive to biological activity due to enhanced π–π stacking interactions with biological targets .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.15 |
These results indicate a promising potential for development as an antimicrobial agent .
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against U-251 MG human glioblastoma cells with results indicating an IC50 value of 12 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest that it binds effectively to DNA gyrase and other essential enzymes involved in DNA replication and repair processes.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a growth inhibition zone significantly larger than that of standard antibiotics when tested against clinical strains of Candida species and Escherichia coli. This suggests its potential utility in treating infections resistant to conventional therapies .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on normal human fibroblast cells versus cancerous cells, revealing selective toxicity which is crucial for therapeutic applications in oncology. The selectivity index calculated supports its potential as a safer alternative for cancer treatment compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
